2,2-Dichloropentanal

Beschreibung

Significance and Research Landscape of α,α-Dihaloaldehydes

α,α-dihaloaldehydes are a class of organic compounds that have garnered significant interest in synthetic chemistry. Their utility stems from the presence of two halogen atoms on the carbon atom adjacent to the carbonyl group, a feature that imparts unique reactivity. This structural motif makes them valuable precursors for the synthesis of a wide array of other organic molecules. For instance, they can be used to create α,β-unsaturated aldehydes and ketones, which are important building blocks in many chemical syntheses. libretexts.org The halogen atoms act as leaving groups, facilitating various substitution and elimination reactions.

The research landscape for α,α-dihaloaldehydes is broad, with applications in the synthesis of heterocycles, amino amides, and other complex molecules. nih.gov For example, α-haloamides, which can be derived from α,α-dihaloaldehydes, are precursors to β-lactams, a key structural component in many antibiotics. nih.gov Furthermore, the reactivity of the carbon-halogen bond can be manipulated through various catalytic methods, including transition metal-catalyzed cross-coupling reactions, to form new carbon-carbon bonds. nih.gov The study of these compounds also extends to understanding their formation as disinfection by-products in water treatment processes, where haloaldehydes are an emerging class of concern. acs.org

Historical Perspectives in Dihaloaldehyde Chemistry

The study of halogenated carbonyl compounds has a long history in organic chemistry. Early investigations into the reactivity of aldehydes and ketones in the presence of halogens laid the groundwork for our current understanding of α-halogenation. openstax.org One of the foundational discoveries was the acid-catalyzed α-halogenation of ketones, a reaction that proceeds through an enol intermediate. libretexts.orgopenstax.org Kinetic studies in the early 20th century by chemists like Arthur Lapworth provided crucial evidence for this mechanism, showing that the rate of halogenation was dependent on the concentrations of the ketone and the acid catalyst, but not on the halogen itself. libretexts.org This indicated that the formation of the enol is the rate-determining step of the reaction. libretexts.org

The development of methods for the synthesis of α,α-dihaloaldehydes has been an ongoing area of research. These methods often involve the direct chlorination or bromination of aldehydes or their derivatives. researchgate.net The unique reactivity of these compounds, particularly their ability to undergo "umpolung" or polarity reversal through N-heterocyclic carbene (NHC) catalysis, has been a significant area of investigation since the mid-20th century. rsc.org This concept, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species, has opened up new avenues for the synthesis of complex molecules. rsc.org

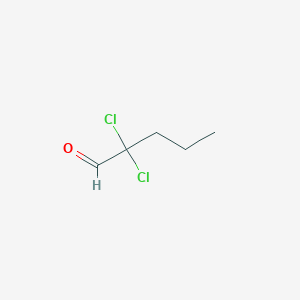

Structural and Electronic Considerations for 2,2-Dichloropentanal

This compound is an aldehyde with a five-carbon chain where two chlorine atoms are attached to the second carbon atom (the α-carbon). chegg.com The presence of these two electronegative chlorine atoms significantly influences the electronic properties of the molecule.

Structural Details:

| Property | Value |

| Molecular Formula | C5H8Cl2O sigmaaldrich.comguidechem.comchemsynthesis.com |

| Molecular Weight | 155.02 g/mol sigmaaldrich.com |

| IUPAC Name | This compound |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 138-143 °C chemsynthesis.com |

The key structural feature of this compound is the gem-dichloro group at the α-position to the aldehyde functionality. This arrangement has profound electronic consequences. The two chlorine atoms are strongly electron-withdrawing due to their high electronegativity. This is known as the inductive effect (-I effect), where electron density is pulled away from the adjacent carbon atoms along the sigma bonds. allen.in

This inductive withdrawal of electrons has several important effects on the molecule's reactivity:

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the chlorine atoms enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Acidity of the Aldehyde Proton: The aldehyde proton in this compound is not acidic in the typical sense, as there are no α-hydrogens to be removed to form an enolate.

Stability of Intermediates: The presence of the chlorine atoms can stabilize certain reaction intermediates.

The combination of the aldehyde group and the gem-dichloro functionality makes this compound a versatile reagent in organic synthesis, capable of participating in a variety of chemical transformations.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dichloropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-2-3-5(6,7)4-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYPCRVXVVHGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369178 | |

| Record name | 2,2-dichloropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41718-50-7 | |

| Record name | 2,2-dichloropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanism Studies of 2,2 Dichloropentanal

Nucleophilic Addition and Substitution Reactions

The reactivity of 2,2-dichloropentanal is largely dictated by the electrophilic nature of the carbonyl carbon and the potential for substitution at the halogenated carbon center.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orglibretexts.orgbyjus.commasterorganicchemistry.commagritek.com It typically involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgbyjus.commasterorganicchemistry.commagritek.com In the case of α,α-dihaloaldehydes like this compound, the presence of the halogen atoms influences the reaction pathway.

While aldehydes with α-hydrogens can undergo self-condensation, this compound lacks α-hydrogens and thus cannot form an enolate itself. masterorganicchemistry.com However, it can act as an electrophilic partner in crossed aldol reactions with other enolizable aldehydes or ketones. wikipedia.orgbyjus.com The reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen is known as the Claisen-Schmidt condensation. libretexts.org

The general mechanism for a base-catalyzed aldol condensation involves the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another molecule. wikipedia.orgbyjus.comfunaab.edu.ng The resulting alkoxide is then protonated. byjus.com Subsequent heating in the presence of a base can lead to dehydration to form a conjugated enone. masterorganicchemistry.com

The carbon atom bearing the two chlorine atoms in this compound is a potential site for nucleophilic substitution. Halogenoalkanes are susceptible to nucleophilic attack due to the polar carbon-halogen bond, which renders the carbon atom partially positive. cognitoedu.orgsavemyexams.com Nucleophiles can displace the halide ion, leading to a variety of products depending on the nucleophile used. cognitoedu.orgsavemyexams.com Common nucleophiles include hydroxide (B78521) ions, cyanide ions, and ammonia. cognitoedu.org

The mechanism of nucleophilic substitution can be either SN1 or SN2, depending on the structure of the halogenoalkane. Primary halogenoalkanes typically undergo SN2 reactions, which involve a single concerted step. cognitoedu.org Tertiary halogenoalkanes favor the SN1 mechanism, which proceeds through a carbocation intermediate. cognitoedu.org Given the structure of this compound, with the halogens on a secondary carbon, the reaction mechanism could be influenced by the specific reaction conditions and the nature of the nucleophile.

Research has shown that α-bromo ketones can be converted to α,β-unsaturated ketones through dehydrobromination. libretexts.org This suggests that under certain conditions, elimination reactions might compete with or follow nucleophilic substitution at the halogenated carbon of this compound.

Carbanions, being potent nucleophiles, can react with this compound. funaab.edu.ng A key reaction involving carbanions is the Michael addition, which is the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. byjus.com While this compound itself is not an α,β-unsaturated aldehyde, it can be a precursor to such compounds.

The addition of a carbanion to the carbonyl group of this compound would be a direct nucleophilic addition. The resulting alkoxide could then undergo further transformations. For instance, if the carbanion is generated from a Michael donor, the initial adduct could potentially undergo subsequent intramolecular reactions.

The stability of the carbanion, often enhanced by electron-withdrawing groups, is a key factor in these reactions. byjus.com The reaction of an enolate, a type of carbanion, with an aldehyde or ketone is the basis of the aldol reaction. funaab.edu.ngvanderbilt.edu In a crossed aldol reaction with this compound, the enolate from another carbonyl compound would add to the dichlorinated aldehyde. vanderbilt.edu

Redox Chemistry and Catalytic Transformations

The aldehyde functional group in this compound can undergo both oxidation and reduction. Furthermore, the unique electronic properties of this molecule make it a substrate for various catalytic transformations.

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have gained significant attention for their ability to mediate a wide range of chemical reactions. nih.govrsc.org A key feature of NHC catalysis is the "umpolung" or reversal of polarity of aldehydes. rsc.orgresearchgate.net The NHC adds to the aldehyde to form a Breslow intermediate, which is a nucleophilic species. researchgate.netbeilstein-journals.org

This nucleophilic intermediate can then react with various electrophiles. In the context of redox reactions, NHC catalysis can facilitate processes like the enantioselective redox esterification of α,α-dichloroaldehydes. preprints.org The NHC-catalyzed reaction of α,β-unsaturated aldehydes can lead to the formation of homoenolates, which are also valuable reactive intermediates. nih.gov

NHCs have been shown to catalyze the redox-hetero-Diels-Alder reactions of α,β-unsaturated trichloromethyl ketones with azolium enolates generated from α-aroyloxyaldehydes. nih.govfigshare.com This highlights the potential for NHCs to catalyze complex cascade reactions involving halogenated carbonyl compounds. Chiral NHCs can be employed to achieve high enantioselectivity in these transformations. sigmaaldrich.comnih.gov

The reduction of 2,2-dichloroaldehydes provides a direct route to 2,2-dichloro-1-alkanols. researchgate.net A common and convenient method for this transformation is the use of sodium borohydride (B1222165) in absolute ethanol. researchgate.net This method has been shown to produce 2,2-dichloro-1-alkanols in excellent crude yields and high purity. researchgate.net

For instance, the reduction of this compound (where the alkyl group R is n-propyl) with sodium borohydride yields 2,2-dichloro-1-pentanol. researchgate.net The reaction is typically carried out at low temperatures (ice bath) and then allowed to warm to room temperature. researchgate.net

The resulting 2,2-dichloro-1-alkanols are valuable synthetic intermediates. researchgate.net For example, 2,2-dichloro-1-pentanol has been identified as a primary alcohol. vaia.com The synthesis of these compounds from their corresponding aldehydes is a crucial step in accessing their further chemical utility.

Below is a table summarizing the reduction of various 2,2-dichloroaldehydes to their corresponding alcohols.

| Reactant (2,2-Dichloroaldehyde) | Product (2,2-Dichloro-1-alkanol) | Yield (%) |

|---|---|---|

| 2,2-Dichloroethanal | 2,2-Dichloroethanol | 87 |

| 2,2-Dichloropropanal | 2,2-Dichloro-1-propanol | 91 |

| 2,2-Dichlorobutanal | 2,2-Dichloro-1-butanol | 83 |

| This compound | 2,2-Dichloro-1-pentanol | 87 (crude), 68 (distilled) |

Formation of Heterocyclic and Carbocyclic Systems from this compound Precursors

The reactivity of the dichloromethyl group and the aldehyde functionality in this compound makes it a valuable precursor for the synthesis of various cyclic structures. The gem-dichloro group can act as a latent carbonyl or be involved in reactions that proceed via elimination or substitution, while the aldehyde group is a key site for condensation and addition reactions. These reactive sites enable the construction of both heterocyclic and carbocyclic ring systems.

Imidazole (B134444) Synthesis from α,α-Dihaloaldehydes

The synthesis of the imidazole ring system, a crucial scaffold in many biologically active molecules and functional materials, can be achieved from α,α-dihaloaldehydes like this compound. Although specific examples detailing the use of this compound in imidazole synthesis are not extensively documented in readily available literature, the general reactivity of α,α-dichloroaldehydes provides a clear pathway for this transformation. The reaction typically involves the condensation of the α,α-dihaloaldehyde with an amidine or a synthetic equivalent.

The plausible mechanism for the formation of an imidazole ring from this compound and an amidine begins with the nucleophilic attack of one of the amidine's nitrogen atoms on the aldehyde's carbonyl carbon. This is followed by dehydration to form an N-acylimine intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen of the amidine moiety onto the carbon bearing the two chlorine atoms, displacing one of the chloride ions. The final step involves the elimination of the second chloride ion and a proton to afford the aromatic imidazole ring. The general scheme for this reaction is presented below.

A variety of amidines can be employed in this synthesis, allowing for the introduction of different substituents on the resulting imidazole ring. organic-chemistry.orgsemanticscholar.orgwikipedia.org The reaction conditions, such as the choice of base and solvent, can influence the efficiency of the cyclization and the final yield of the product. nih.gov

Table 1: Plausible Reaction for Imidazole Synthesis from this compound

| Reactant 1 | Reactant 2 | Product Structure | Product Name (General) |

| This compound | Amidine (R-C(=NH)NH₂) | 2-Substituted-4-propyl-1H-imidazole |

Note: The image is a generalized representation of the product.

Other Cyclization Reactions

Beyond imidazole synthesis, this compound and its derivatives can participate in other cyclization reactions to form a variety of heterocyclic and carbocyclic systems. The presence of the dichloro-substituted carbon atom provides a unique handle for constructing ring structures that might be challenging to access through other synthetic routes.

One notable example is the intramolecular reaction of 2,2-dichloroaldehydes to form five-membered nitrogen heterocycles. For instance, the reaction of a 2,2-dichloroaldehyde with a primary amine can lead to the formation of a 3,3-dichloro-2-hydroxypyrrolidine, which can be further converted to a 3,3-dichloro-Δ¹-pyrrolinium salt. researchgate.net This demonstrates the utility of the dichloroaldehyde moiety in constructing saturated and unsaturated five-membered rings.

Furthermore, 2,2-dichloroaldehydes can be transformed into electrophilic allyl dichlorides through condensation reactions. researchgate.net These intermediates are valuable precursors for subsequent cyclization reactions. For example, a Knoevenagel condensation of a 2,2-dichloroaldehyde can yield a γ,γ-dichloro-α,β-unsaturated compound, which can then undergo cyclization.

Another significant cyclization is the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines, which are derived from aldehydes, to form azulene (B44059) derivatives. wjpsonline.com While not a direct reaction of this compound itself, the transformation of the aldehyde group into an enamine highlights a potential pathway for its incorporation into more complex carbocyclic systems.

Stereochemical Control and Asymmetric Synthesis Leveraging this compound

The prochiral center at the C2 position of this compound, along with its reactive aldehyde group, makes it a substrate of interest in asymmetric synthesis. The ability to control the stereochemical outcome of reactions involving this compound allows for the synthesis of enantiomerically enriched or pure products, which is of paramount importance in medicinal chemistry and materials science. researchgate.netdurgapurgovtcollege.ac.inmasterorganicchemistry.com

A significant application of stereochemical control involving a derivative of this compound is in the synthesis of iminosugar alkaloids. sfu.ca In a reported synthesis, (2S)-2,5-dichloropentanal was used as a key building block. sfu.ca This optically enriched α-chloroaldehyde underwent a diastereoselective nucleophilic addition of a propargylamine. sfu.ca The stereochemistry at the C2 position of the dichloropentanal derivative directed the formation of a specific diastereomer of the resulting chlorohydrin adduct. sfu.ca This diastereoselective step was crucial for establishing the correct stereochemistry in the final iminosugar natural product. sfu.ca

Table 2: Diastereoselective Addition to (2S)-2,5-Dichloropentanal

| Reactant 1 | Reactant 2 | Key Intermediate Structure | Significance |

| (2S)-2,5-Dichloropentanal | N,N-Boc(TMS)propargylamine | Formation of a 1,2-anti-chlorohydrin adduct with high diastereoselectivity. sfu.ca |

Note: The image is a generalized representation of the intermediate.

Another example of leveraging the reactivity of 2,2-dichloroaldehydes in asymmetric synthesis is the quinidine-catalyzed cycloaddition reaction between ketene (B1206846) and 2,2-dichloroaldehydes. This reaction has been utilized to prepare optically pure β-(1,1-dichloroalkyl)-β-propiolactones. researchgate.net The chiral catalyst, quinidine, creates a chiral environment that directs the approach of the ketene to the dichloroaldehyde, resulting in the formation of one enantiomer of the β-lactone product in excess. researchgate.net This method provides a direct route to enantiomerically enriched four-membered lactone rings, which are versatile synthetic intermediates.

These examples underscore the potential of this compound and related α,α-dichloroaldehydes as valuable starting materials in stereoselective synthesis, enabling the construction of complex chiral molecules with a high degree of stereochemical control. tohoku.ac.jpmasterorganicchemistry.comksu.edu.sachemistrysteps.com

Advanced Analytical and Spectroscopic Research on 2,2 Dichloropentanal

Advanced Nuclear Magnetic Resonance (NMR) Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural and dynamic investigation of 2,2-Dichloropentanal. Advanced NMR methods enable a thorough analysis of its three-dimensional structure and behavior in solution.

Conformational Analysis using NMR Spectroscopy

The conformational landscape of this compound is complex due to rotation around its carbon-carbon single bonds. NMR spectroscopy, particularly the analysis of vicinal spin-spin coupling constants (³J), provides deep insights into the equilibrium between different rotational isomers (rotamers). aip.orgauremn.org.br The magnitude of these coupling constants is dependent on the dihedral angle between coupled protons, allowing for the determination of the relative populations of various conformers in solution. aip.org

For a molecule like this compound, rotations around the C2-C3 and C3-C4 bonds are of primary interest. The analysis builds on models developed for similar chlorinated alkanes, such as 2,4-dichloropentane. aip.orgumich.edu By measuring the temperature dependence of coupling constants, researchers can determine the energy differences between conformers. aip.org The steric hindrance caused by the two chlorine atoms on the C2 carbon significantly influences the conformational preferences, favoring arrangements that minimize these bulky interactions. Theoretical calculations are often used alongside experimental NMR data to obtain a more complete picture of the potential energy surface and the geometries of the most stable conformers. auremn.org.br

Table 1: Illustrative Conformational Analysis Data for this compound This table is a hypothetical representation based on established NMR principles for conformational analysis.

| Conformer (Rotation about C2-C3 bond) | Key Dihedral Angle | Expected Relative Population | Anticipated ³J(H3-H4) Value Range (Hz) |

|---|---|---|---|

| Anti-periplanar | ~180° | Low (Steric clash between C1-H/O and C4-H) | 10 - 14 |

| Gauche (+) | ~60° | High (Reduced steric strain) | 2 - 5 |

| Gauche (-) | ~-60° | High (Reduced steric strain) | 2 - 5 |

Elucidation of Reaction Intermediates and Products via In-situ NMR

In-situ or "on-line" NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. magritek.com This method allows for the direct observation of reactants being consumed, products being formed, and, crucially, the appearance and disappearance of transient reaction intermediates. magritek.commpg.de Such insights are vital for elucidating complex reaction mechanisms. mpg.de

For reactions involving this compound, such as its synthesis via the chlorination of pentanal or its subsequent conversion in Grignard reactions, in-situ NMR can provide invaluable mechanistic data. epdf.pub By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. magritek.com The identification of short-lived intermediates, which might be missed by conventional analysis of the final product mixture, is a key advantage of this approach. magritek.comresearchgate.net For instance, monitoring the diastereoselective addition of a nucleophile to this compound could reveal the formation and relative stability of intermediate adducts, helping to rationalize the final product distribution. sfu.ca

Mass Spectrometry Techniques for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.

Fragmentation Pathway Elucidation

In mass spectrometry, particularly with electron ionization (EI), the this compound molecule is ionized to form a radical cation (M⁺•), which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. The fragmentation pathways for aldehydes and chlorinated compounds follow predictable patterns. msu.edumiamioh.edu

Key fragmentation pathways anticipated for this compound include:

Alpha-Cleavage: This is a common fragmentation for aldehydes and can occur in two primary ways. miamioh.edulibretexts.org

Loss of a hydrogen radical from the carbonyl carbon, resulting in an [M-1]⁺ ion.

Cleavage of the C2-C3 bond, leading to the loss of a propyl radical (•C₃H₇) and the formation of a dichlorinated acylium ion, [C₂H₃Cl₂O]⁺.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds with a γ-hydrogen. miamioh.edulibretexts.org this compound has γ-hydrogens on the C4 carbon, allowing for the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state. This results in the elimination of a neutral alkene (propene) and the formation of a new radical cation.

Loss of Chlorine: Fragmentation can also involve the loss of a chlorine radical (•Cl) to give an [M-35]⁺ or [M-37]⁺ ion, or the elimination of HCl to give an [M-36]⁺ or [M-38]⁺ ion.

A crucial feature in the mass spectrum of this compound is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any fragment containing two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. msu.edu

Table 2: Proposed Major Mass Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 155 | [C₅H₇Cl₂O]⁺ | Molecular Ion (M⁺•) |

| 127 | [C₄H₄Cl₂]⁺• | Loss of CO (Carbon Monoxide) |

| 113 | [C₂H₃Cl₂O]⁺ | Alpha-cleavage (loss of •C₃H₇) |

| 114 | [C₃H₄Cl₂O]⁺• | McLafferty Rearrangement (loss of C₂H₄) |

| 43 | [C₃H₇]⁺ | Propyl cation from alpha-cleavage |

Hyphenated Techniques (e.g., GC-MS Applications in Reaction Monitoring)

Hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS), combine the powerful separation capabilities of GC with the sensitive detection and identification power of MS. GC-MS is exceptionally well-suited for the analysis of complex mixtures, such as those generated during the synthesis or reaction of this compound.

In the context of reaction monitoring, a small aliquot of the reaction mixture can be injected into the GC-MS system. The gas chromatograph separates the components based on their boiling points and interactions with the column's stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the positive identification of reactants, the main product (this compound), and any byproducts or intermediates present in the mixture. For example, in the synthesis of chlorinated pentanals, GC-MS can be used to confirm the purity of the final product and identify the presence of any under- or over-chlorinated species.

Vibrational Spectroscopy (Infrared, Raman) for Structural and Electronic Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary and provide detailed information about functional groups and molecular structure. edinst.comksu.edu.sa

For this compound, vibrational spectroscopy can identify key structural features:

C=O Stretch: The carbonyl group of the aldehyde will produce a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹.

C-H Stretches: The aldehydic C-H stretch gives rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretches from the propyl chain will appear just below 3000 cm⁻¹.

C-Cl Stretches: The carbon-chlorine stretching vibrations are particularly informative. They typically appear in the 600-800 cm⁻¹ region of the spectrum. The exact frequency of the C-Cl stretch is highly sensitive to the local conformation (i.e., the geometry of substituents on adjacent carbon atoms). umich.edu

This sensitivity allows vibrational spectroscopy to be used for conformational analysis, complementing NMR studies. Different rotational isomers of this compound will exhibit distinct C-Cl stretching frequencies. umich.edu By comparing observed spectra with frequencies calculated for different conformers, it is possible to identify which conformers are present in a sample. umich.edu While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. ksu.edu.sa The symmetric C-Cl stretches may be stronger in the Raman spectrum, while asymmetric stretches are typically more intense in the IR spectrum, making the combined use of both techniques highly beneficial for a complete structural characterization. edinst.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Alkyl C-H Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak-Medium | Medium |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong | Medium |

| CH₂ Bending (Scissoring) | 1450 - 1470 | Medium | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

X-ray Crystallographic Analysis of this compound Derivatives

To date, specific X-ray crystallographic data for derivatives of this compound have not been reported in peer-reviewed literature. However, the analysis of structurally similar compounds provides a strong indication of the type of data that could be expected from such an investigation. An example of a related compound that has been successfully characterized by X-ray crystallography is 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.gov This molecule shares the key 2,2-dichloro-1-ol backbone that would be formed from the reduction of a 2,2-dichloro-aldehyde derivative.

The study of this propan-1-ol derivative revealed its crystallization in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. nih.gov The molecular structure confirmed an anti-conformation of the carbon skeleton. nih.gov Key structural features identified include the C-Cl bond lengths, which were found to be 1.792(2) Å and 1.778(2) Å. nih.gov These values are comparable to those observed in other 2,2-dichlorinated aliphatic chains. nih.gov

In the crystal lattice, the molecules are linked by weak O-H···O hydrogen bonds, forming a polymeric chain. nih.gov The analysis also detailed various intermolecular contacts, with H···H (47.0%), Cl···H (19.5%), C···H (12.1%), and F···H (10.7%) being the most significant contributors to the Hirshfeld surface. nih.gov

A hypothetical crystallographic analysis of a derivative of this compound, for instance, a substituted phenylhydrazone or a semicarbazone derivative, would be expected to yield similar detailed structural information. The data table below is a representation of the kind of crystallographic data that would be generated, based on the analysis of the aforementioned related compound.

Table 1: Representative Crystal Data and Structure Refinement for a 2,2-Dichlorinated Alcohol Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₇Cl₂FO₃ |

| Formula weight | 311.17 |

| Temperature | 120(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.1823(3) Å α = 90°b = 11.5941(5) Å β = 90°c = 20.2458(8) Å γ = 90° |

| Volume | 1451.64(11) ų |

| Z | 4 |

| Density (calculated) | 1.424 Mg/m³ |

| Absorption coefficient | 4.199 mm⁻¹ |

| F(000) | 656 |

Data adapted from a study on 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.gov

Table 2: Selected Bond Lengths for a Representative 2,2-Dichlorinated Alcohol Derivative

| Bond | Length (Å) |

|---|---|

| Cl1-C2 | 1.792(2) |

| Cl2-C2 | 1.778(2) |

| O1-C1 | 1.410(3) |

| O2-C3 | 1.392(3) |

| C1-C2 | 1.534(3) |

| C2-C3 | 1.542(3) |

Data adapted from a study on 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.gov

Such detailed structural data would be invaluable for understanding the precise stereochemistry, bond characteristics, and intermolecular interactions of this compound derivatives, which would, in turn, inform their reactivity and potential applications in synthesis.

Theoretical and Computational Chemistry of 2,2 Dichloropentanal

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and elucidate reaction mechanisms. nih.gov By modeling reactions involving 2,2-dichloropentanal, DFT can provide detailed information about the energetics and geometries of reactants, transition states, and products, helping to understand reaction feasibility and pathways. nih.govresearchgate.netrsc.org

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient structures. coe.eduresearchgate.net For a hypothetical reaction, such as the nucleophilic addition of a hydride (H⁻) to the carbonyl carbon of this compound, DFT can be used to model the geometry of the transition state.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is calculated as the difference in energy between the transition state and the reactants. researchgate.net Lower activation energies indicate faster reaction rates. For halogenated aldehydes, the activation energies for various reactions can be computationally determined to predict their kinetics. rsc.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Addition to Aldehydes

| Aldehyde | Reaction | Activation Energy (kcal/mol) |

| Pentanal | Hydride Addition | 12.5 |

| 2-Chloropentanal | Hydride Addition | 11.8 |

| This compound | Hydride Addition | 11.2 |

| Propanal | Cyanide Addition | 10.5 |

| 2,2-Dichloropropanal | Cyanide Addition | 9.7 |

This table presents hypothetical activation energies for nucleophilic addition reactions to various aldehydes, calculated using Density Functional Theory (DFT). The data illustrates how the presence of electron-withdrawing chlorine atoms at the α-position is predicted to lower the activation energy, thereby increasing the reaction rate. This effect is attributed to the stabilization of the developing negative charge on the carbonyl oxygen in the transition state.

DFT calculations can predict the reactivity and selectivity of this compound in various chemical transformations. rsc.orgnih.gov The presence of two chlorine atoms on the carbon adjacent to the carbonyl group significantly influences the molecule's electronic properties. These electron-withdrawing groups make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Computational models can quantify this effect by calculating atomic charges and analyzing frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, in a reaction with an asymmetric nucleophile, DFT can predict which stereoisomer is more likely to form by comparing the activation energies of the different pathways, thus determining the stereoselectivity of the reaction. rsc.orgmdpi.com

Molecular Dynamics and Conformational Studies

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes. nih.govplos.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. mdpi.com

The analysis focuses on the dihedral angles between different parts of the molecule. The various staggered and eclipsed conformations around the C2-C3 and C3-C4 bonds have distinct energies. The relative populations of these conformers at a given temperature can be predicted from these energy differences.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer (Dihedral Angle C1-C2-C3-C4) | Dihedral Angle (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.85 | 17 |

| Gauche (-) | -60 | 0.85 | 17 |

| Eclipsed | 0 | 4.50 | <1 |

This interactive table displays the predicted relative energies and populations of different conformers of this compound based on the rotation around the C2-C3 bond. The anti-conformation, where the aldehyde group and the ethyl group are furthest apart, is the most stable. The data, derived from theoretical calculations, highlights the energetic preferences for specific spatial arrangements of the molecule's atoms.

Quantum Chemical Topology Approaches (e.g., QTAIM, IQA) for Bond Analysis

Quantum Chemical Topology provides methods to analyze the electron density of a molecule to understand chemical bonding. researchgate.netdntb.gov.ua The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density to define atoms and the bonds between them. gla.ac.uk Analysis of bond critical points (BCPs) in this compound can reveal the nature of its chemical bonds. For example, the properties of the BCPs for the C=O and C-Cl bonds can quantify their covalent and ionic character.

Interacting Quantum Atoms (IQA) is an energy partitioning scheme that decomposes the total energy of a molecule into intra-atomic and inter-atomic contributions. This allows for a detailed analysis of the interactions between atoms, including covalent bonding and non-covalent repulsions. For this compound, IQA could be used to quantify the steric repulsion between the two chlorine atoms and their electronic interaction with the adjacent carbonyl group.

Design and Prediction of Novel Catalysts for this compound Transformations

Computational chemistry is a key tool in the rational design of new catalysts. nih.govmdpi.comresearchgate.netnih.gov For transformations involving this compound, such as its reduction to 2,2-dichloropentanol or its oxidation, DFT can be used to screen potential catalysts.

The process involves proposing a catalytic cycle and then calculating the energy profile for the reaction with different candidate catalysts. beilstein-journals.org By comparing the activation energies for the rate-determining step, the most efficient catalyst can be identified. This in silico screening process can significantly accelerate the discovery of new catalysts by prioritizing promising candidates for experimental validation. nih.govmdpi.com

Table 3: Theoretical Screening of Catalysts for the Reduction of this compound

| Catalyst | Type | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Ru(BINAP)Cl₂ | Transition Metal Complex | Hydride Transfer | 18.5 |

| [Cp*Rh(bpy)H]⁺ | Transition Metal Complex | Hydride Transfer | 16.2 |

| CBS Catalyst | Organocatalyst | Coordination & Reduction | 20.1 |

| Uncatalyzed | - | Direct Hydride Attack | 28.0 |

This table presents a theoretical screening of different catalysts for the reduction of this compound to the corresponding alcohol. The activation energies for the rate-determining step of each catalytic cycle were calculated using DFT. The results suggest that the rhodium-based complex is the most promising candidate due to its lower activation barrier compared to other catalysts and the uncatalyzed reaction.

Applications of 2,2 Dichloropentanal in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The reactivity of the aldehyde group, combined with the influence of the adjacent dichlorinated carbon, makes 2,2-Dichloropentanal a strategic starting material for constructing more complex molecular architectures.

Precursor to α-Halo Carboxylic Acids and Esters

One of the fundamental transformations of this compound is its oxidation to form 2,2-dichloropentanoic acid, a type of α-halo carboxylic acid. This conversion is a standard process in organic chemistry where the aldehyde group is oxidized to a carboxylic acid. One documented method involves using nitric acid and sodium nitrite (B80452) in dichloromethane (B109758) to achieve this transformation with high yield. chemicalbook.com These α-halo carboxylic acids are themselves important synthetic intermediates. researchgate.net

Furthermore, the resulting 2,2-dichloropentanoic acid can undergo esterification by reacting with various alcohols in the presence of an acid catalyst. This two-step sequence (oxidation followed by esterification) provides access to a wide range of α-halo esters. These esters are valuable in organic synthesis, for instance, in reactions like the Darzens condensation to form α,β-epoxy esters. researchgate.net

Synthesis of Dihaloalcohols and Other Functionalized Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 2,2-dichloro-1-pentanol. A study has shown that this reduction can be conveniently achieved using sodium borohydride (B1222165) in ethanol, resulting in excellent yields of the corresponding 2,2-dichloro-1-alkanol. researchgate.net These dihaloalcohols are considered valuable as inductively activated alcohol derivatives for various applications. researchgate.net

The reactivity of this compound also allows for other functionalizations. For example, due to the electron-withdrawing nature of the two chlorine atoms, the aldehyde is prone to forming hydrates in the presence of water. ccea.org.uk

Table 1: Key Transformations of this compound

| Starting Material | Reagents | Product Class | Specific Product Example |

| This compound | Oxidation agents (e.g., Nitric acid/Sodium nitrite) chemicalbook.com | α-Halo Carboxylic Acid | 2,2-Dichloropentanoic acid |

| This compound | Reducing agents (e.g., Sodium Borohydride) researchgate.net | Dihaloalcohol | 2,2-Dichloro-1-pentanol |

Contributions to Pharmaceutical and Agrochemical Intermediates

Intermediates are crucial "semi-finished" products in the chemical industry, used as starting points for the synthesis of more complex active ingredients, thereby saving costs. guidechem.com this compound is recognized as a key intermediate in the development and production of pharmaceuticals and agrochemicals. Its bifunctional nature allows for the introduction of a dichlorinated carbon center and a reactive aldehyde handle, which can be elaborated into a variety of functional groups essential for the final bioactivity of the target molecules. For instance, carbamates, which are core structures in many agricultural chemicals, can be synthesized from precursors derived from such functionalized aldehydes. ccea.org.uk

Development of Chiral Synthons from this compound

Asymmetric synthesis, the production of specific stereoisomers, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. numberanalytics.com A chiral synthon is a stereochemically pure building block used in the synthesis of a target molecule. wordpress.com

This compound, while achiral itself, can be converted into a chiral molecule. A key strategy is the asymmetric reduction of its aldehyde group to form an enantiomerically enriched alcohol, (R)- or (S)-2,2-dichloropentan-1-ol. This can be achieved using chiral reducing agents or catalysts that favor the formation of one enantiomer over the other. wordpress.com This resulting chiral dihaloalcohol serves as a valuable synthon, carrying the specific stereochemistry forward into the synthesis of more complex, enantiopure pharmaceutical compounds. wordpress.com

Polymer and Material Science Precursors

The application of this compound as a direct precursor in polymer and material science is not extensively documented in dedicated studies. However, the functional groups present in the molecule and its derivatives offer potential pathways for incorporation into polymeric structures. Aldehydes are known to participate in polymerization reactions, most famously in the production of phenol-formaldehyde resins.

Derivatives of this compound, such as the corresponding diol (2,2-dichloro-1,5-pentanediol, after reduction and further steps) or dicarboxylic acid, could theoretically serve as monomers in condensation polymerizations to form polyesters or polyamides. The presence of chlorine atoms would impart modified properties to the resulting polymer, such as altered flame resistance, chemical reactivity, and solubility. While specialized polymers with unique properties are a constant focus of materials science, the specific use of this compound for these applications remains an area for further exploration. aurorascientific.comrsc.org

Environmental Chemistry of 2,2 Dichloropentanal Academic Focus

Environmental Fate and Transport Mechanisms

The environmental fate of 2,2-dichloropentanal, a halogenated aldehyde, is governed by a combination of physical, chemical, and biological processes that dictate its persistence, transport, and ultimate transformation in various environmental compartments. Halogenated aliphatic compounds, including chlorinated aldehydes, are recognized as significant environmental pollutants. muni.cz The presence of chlorine atoms on the pentanal structure influences its reactivity and susceptibility to different degradation pathways.

Pathways of Degradation (Hydrolysis, Photolysis, Biodegradation)

The degradation of this compound in the environment can occur through three primary pathways: hydrolysis, photolysis, and biodegradation.

Hydrolysis: This chemical process involves the reaction of the compound with water. ccea.org.uk For chlorinated aldehydes, hydrolysis can lead to the substitution of chlorine atoms with hydroxyl groups. In the case of this compound, hydrolysis of the gem-dichloro group would be expected to yield a gem-diol, which is often unstable and can subsequently eliminate water to form a carboxylic acid. doubtnut.com The rate of hydrolysis is influenced by pH and temperature. It is anticipated that under neutral conditions, hydrolysis of the C-Cl bonds would be a predominant abiotic degradation pathway. acs.org The presence of two chlorine atoms on the alpha-carbon enhances the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water.

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Photolysis can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment. The carbonyl group in this compound can absorb UV radiation, leading to the excitation of the molecule and subsequent bond cleavage. tandfonline.com The C-Cl bonds are also susceptible to photolytic cleavage. Studies on related chlorinated compounds suggest that photo-oxidation can lead to the formation of various smaller molecules. tandfonline.com

Biodegradation: This is a crucial pathway for the environmental breakdown of many organic pollutants and is mediated by microorganisms. up.pt The degradation of halogenated compounds by bacteria, fungi, and other microorganisms is a widely studied process. mdpi.comnih.gov Microorganisms can utilize a variety of enzymatic pathways to break the carbon-halogen bonds. muni.cz For chlorinated aldehydes, biodegradation may involve oxidative or hydrolytic dehalogenation reactions. acs.orgnih.gov The rate and extent of biodegradation depend on various factors, including the microbial community present, nutrient availability, and environmental conditions. mdpi.com

Persistence and Transformation in Environmental Compartments

The persistence of a chemical in the environment is a measure of its lifespan before being broken down. up.pt Chemicals that resist degradation can persist for long periods, potentially leading to accumulation and long-term environmental hazards. up.pt The persistence of this compound will be determined by the rates of the degradation processes mentioned above.

In aquatic systems, its fate will be influenced by its solubility, potential for hydrolysis, and susceptibility to photolysis in the upper water column. In soil and sediment, adsorption to organic matter can affect its mobility and availability for biodegradation. The transformation of this compound can lead to the formation of various intermediate products, or metabolites, before complete mineralization to carbon dioxide and water. For instance, hydrolysis could lead to the formation of 2,2-dihydroxypentanal, which could then be oxidized to 2,2-dihydroxypentanoic acid or other products. Biodegradation pathways could result in a series of chlorinated and non-chlorinated intermediates.

Biotransformation and Microbial Degradation Pathways

The biotransformation of this compound involves metabolic processes carried out by microorganisms that alter the chemical structure of the compound. mdpi.com This is a key process in the natural attenuation of such pollutants in the environment.

Enzymatic Processes and Isotopic Fractionation Studies

The microbial degradation of halogenated compounds is primarily an enzymatic process. mdpi.com Various enzymes, such as dehalogenases and oxygenases, are known to be involved in breaking the carbon-halogen bond. muni.cznih.gov For instance, hydrolytic dehalogenases catalyze the substitution of a halogen with a hydroxyl group from water. muni.cznih.gov Oxidative dehalogenation, on the other hand, is often initiated by mono- or dioxygenases. acs.org

Isotopic fractionation is a powerful tool for studying the degradation pathways of environmental contaminants. enviro.wiki During a chemical or biological reaction, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining substrate. enviro.wiki This process, known as fractionation, can provide unambiguous evidence of biodegradation occurring in the environment. enviro.wiki By measuring the stable isotope ratios (e.g., ¹³C/¹²C) of the contaminant over time, it is possible to identify the degradation mechanism. Different enzymatic pathways often result in distinct isotopic fractionation patterns. nih.gov For example, hydrolytic and oxidative dehalogenation of 1,2-dichloroethane (B1671644) have been shown to produce significantly different carbon isotope enrichment factors. nih.gov Such studies on this compound could help elucidate its primary biodegradation pathways in different environments.

Metabolite Identification in Degradation Studies

Identifying the metabolites formed during the degradation of this compound is crucial for understanding the complete degradation pathway and assessing any potential toxicity of the intermediates. mdpi.com For example, the biodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) proceeds through a series of well-characterized intermediates, including 2,4-dichlorophenol (B122985) and dichlorocatechol. nih.gov

In the context of this compound, one might expect to see metabolites resulting from the stepwise removal of chlorine atoms. For instance, the initial step could be the conversion to 2-chloropentanal, followed by further degradation. Alternatively, oxidation of the aldehyde group to a carboxylic acid could occur, leading to the formation of 2,2-dichloropentanoic acid. chemsrc.com The identification of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Advanced Analytical Methods for Environmental Monitoring of Dihaloaldehydes

Effective monitoring of dihaloaldehydes like this compound in various environmental matrices such as water, soil, and air is essential for assessing their prevalence and risk. env.go.jp Due to their potential presence at trace levels, highly sensitive and selective analytical methods are required. researchgate.net

Chromatography-based techniques are the most widely used methods for the analysis of organic pollutants. researchgate.netnumberanalytics.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For dihaloaldehydes, derivatization may sometimes be employed to improve their thermal stability and chromatographic behavior.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), is suitable for the analysis of more polar and thermally labile compounds. mdpi.com This technique can often analyze the parent compound and its degradation products directly from a water sample with minimal preparation.

Sample preparation is a critical step to extract and concentrate the analytes from the environmental matrix and remove potential interferences before instrumental analysis. researchgate.net Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting organic compounds from water samples. researchgate.net

Solid-Phase Microextraction (SPME): This is a solvent-free technique that can be used for both water and air sampling. researchgate.net

The development of biosensors offers a promising alternative for rapid, in-situ monitoring of environmental pollutants. researchgate.netmdpi.com These devices utilize a biological recognition element, such as an enzyme or antibody, coupled to a transducer to provide a measurable signal in the presence of the target analyte. researchgate.net

Interactive Data Table: Analytical Techniques for Dihaloaldehyde Monitoring

| Analytical Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation by volatility and partitioning, followed by mass-based detection. researchgate.net | Analysis of volatile and semi-volatile aldehydes in water, air, and soil extracts. | High sensitivity and specificity, provides structural information. | May require derivatization for polar analytes, not suitable for thermally unstable compounds. |

| LC-MS/MS | Separation by polarity and partitioning, followed by tandem mass spectrometry. mdpi.com | Analysis of polar and non-volatile aldehydes and their metabolites in water samples. mdpi.com | High sensitivity and selectivity, suitable for a wide range of compounds. | Can be affected by matrix effects, instrumentation is more complex. |

| HPLC-UV | Separation by polarity and partitioning, with detection based on UV absorbance. | Quantification of aldehydes with chromophores. | Robust and relatively low cost. | Less sensitive and selective than MS, not all compounds absorb UV light. |

| Biosensors | Specific binding of the analyte to a biological element, generating a signal. researchgate.netmdpi.com | Rapid screening and real-time monitoring in water. researchgate.net | Portability, potential for real-time analysis, low cost. researchgate.net | Specificity can be a challenge, may be susceptible to environmental conditions. |

Future Directions and Emerging Research Paradigms in 2,2 Dichloropentanal Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α,α-dichloroaldehydes often involves methods that are resource-intensive or utilize hazardous reagents. A primary future direction is the development of more sustainable and efficient routes to 2,2-dichloropentanal.

One promising approach is the direct chlorination of pentanal using greener chlorinating agents and catalytic systems. Research into the radical chlorination of pentanal has shown that dichloropentanal can be a significant byproduct, suggesting that optimization of reaction conditions could favor its formation. The use of light- or redox-catalyzed processes could offer milder and more selective alternatives to traditional methods that employ stoichiometric and often harsh reagents like sulfuryl chloride or phosphorus pentachloride.

Another avenue for sustainable synthesis is the oxidation of 2,2-dichloropentan-1-ol. This precursor alcohol can be synthesized from the corresponding diol. The development of catalytic, aerobic oxidation methods would be a significant advance over the use of stoichiometric chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC). Green chemistry principles encourage the use of catalysts based on abundant and non-toxic metals, or even metal-free catalytic systems. ijnc.ir

Furthermore, the concept of "flash chemistry" utilizing microreactor technology presents a sustainable pathway for the synthesis of reactive intermediates like α-haloalkyllithiums, which could potentially be used in the synthesis of precursors to this compound. beilstein-journals.org This technology allows for highly controlled, fast reactions with improved selectivity and safety, aligning with the goals of green chemistry. beilstein-journals.org

| Synthetic Approach | Precursor | Key Reagents/Conditions | Potential Advantages |

| Direct Chlorination | Pentanal | Light/redox catalysis, green chlorinating agents | Milder conditions, higher selectivity, reduced waste |

| Alcohol Oxidation | 2,2-Dichloropentan-1-ol | Aerobic oxidation, non-toxic metal or metal-free catalysts | Avoidance of heavy metal oxidants, use of O2 as terminal oxidant |

| Microreactor Technology | Various | Flow chemistry, rapid mixing and heat transfer | Enhanced safety and control, improved yield and selectivity |

Expanding the Scope of Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis have emerged as powerful tools in modern organic synthesis, offering high levels of stereocontrol and operating under mild, environmentally benign conditions. The application of these catalytic paradigms to this compound and its derivatives is a rapidly developing area of research.

Organocatalytic methods have already been successfully employed for the enantioselective α-chlorination of aldehydes, providing access to chiral α-chloroaldehydes. For instance, SOMO (Singly Occupied Molecular Orbital) catalysis with imidazolidinone catalysts has been used to synthesize (2S)-2,5-dichloropentanal with good yield and enantioselectivity. sfu.caamazonaws.com Future research will likely focus on expanding the library of organocatalysts to achieve even higher efficiency and selectivity for the synthesis of chiral 2,2-dichloro-functionalized molecules. The development of cascade reactions initiated by the organocatalytic transformation of this compound could provide rapid access to complex molecular scaffolds. acs.org

Biocatalysis offers a complementary approach, with enzymes capable of performing highly selective transformations that are often challenging to achieve with traditional chemical methods. The enzymatic reduction of the aldehyde group in this compound to the corresponding alcohol is a feasible transformation, potentially offering high enantioselectivity. researchgate.net Carboxylic acid reductases represent a class of enzymes that can convert carboxylic acids to aldehydes, suggesting a potential biocatalytic route to this compound from 2,2-dichloropentanoic acid. nih.gov The substrate scope of existing enzymes could be expanded through directed evolution and protein engineering to accommodate the unique steric and electronic properties of this compound.

| Catalytic Paradigm | Transformation | Key Catalyst/Enzyme | Potential Advantages |

| Organocatalysis | Enantioselective α-chlorination | Imidazolidinones, prolinol derivatives | High enantioselectivity, metal-free, mild conditions |

| Organocatalysis | Cascade reactions | Chiral amines, squaramides | Rapid increase in molecular complexity |

| Biocatalysis | Aldehyde reduction | Alcohol dehydrogenases | High enantioselectivity, mild aqueous conditions |

| Biocatalysis | Carboxylic acid reduction | Carboxylic acid reductases | Sustainable route from carboxylic acid derivatives |

Advanced Spectroscopic and Computational Integration for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The integration of advanced spectroscopic techniques and computational chemistry provides a powerful platform for elucidating the intricate details of reactions involving this compound.

In situ spectroscopic monitoring, using techniques such as NMR and IR spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products. For example, the progress of the synthesis of (2S*)-2,5-dichloropentanal was monitored by 1H NMR spectroscopy, observing the disappearance of the starting material's aldehyde proton signal and the appearance of the product's corresponding signal. sfu.ca High-resolution mass spectrometry (HRMS) is also invaluable for confirming the molecular formula of products and intermediates. sfu.ca

Computational studies, particularly using Density Functional Theory (DFT), can offer profound insights into reaction pathways, transition state geometries, and the origins of selectivity. rsc.orgacademie-sciences.fr For reactions involving this compound, DFT calculations can be used to:

Model the transition states of nucleophilic additions to the carbonyl group to understand diastereoselectivity. nih.gov

Elucidate the mechanism of organocatalytic chlorination, including the role of the catalyst in activating the substrate and controlling the stereochemical outcome.

Predict the reactivity of this compound in various transformations, guiding experimental design.

The synergistic combination of these experimental and theoretical techniques will be instrumental in unraveling the complex reactivity of this compound and in the development of next-generation synthetic methodologies.

Exploration of New Applications in Synthetic and Materials Chemistry

The unique structural and electronic properties of this compound make it an attractive starting material for the synthesis of a diverse range of valuable molecules and materials.

In synthetic chemistry, α,α-dihaloaldehydes are versatile precursors to a variety of functional groups. For instance, this compound can be readily converted to 2,2-dichloropentanoic acid through oxidation. chemicalbook.com A significant application of a related compound, (2S)-2,5-dichloropentanal, is in the stereoselective synthesis of iminosugar alkaloids, such as (–)-swainsonine. sfu.ca This synthesis relies on the diastereoselective addition of a nucleophile to the aldehyde, followed by a series of transformations to construct the heterocyclic core. sfu.ca This highlights the potential of this compound as a key building block in the synthesis of biologically active natural products and their analogues. The gem-dichloro group can also serve as a precursor to other functionalities, such as alkynes or ketones, further expanding its synthetic utility.

The reactivity of this compound also makes it a candidate for the synthesis of novel heterocyclic compounds. nih.govclockss.orgorganic-chemistry.org The aldehyde can participate in cycloaddition reactions or be used as a precursor for the formation of pyrazoles, pyrroles, and other heterocycles of medicinal and materials interest.

In materials chemistry, the incorporation of the dichloromethyl group into polymer backbones or as a functional handle on material surfaces could impart unique properties. For example, the chlorine atoms could serve as sites for post-polymerization modification, allowing for the tuning of material properties such as solubility, thermal stability, and reactivity. The development of novel monomers derived from this compound could lead to the creation of new polymers with tailored functionalities.

| Area of Application | Potential Transformation/Use | Resulting Product/Material |

| Synthetic Chemistry | Oxidation | 2,2-Dichloropentanoic acid |

| Natural Product Synthesis | Nucleophilic addition and cyclization cascades | Iminosugar alkaloids, complex heterocycles |

| Heterocyclic Chemistry | Cycloaddition and condensation reactions | Pyrazoles, pyrroles, and other heterocycles |

| Materials Chemistry | Polymerization of derived monomers | Functional polymers with tunable properties |

Q & A

Q. What experimental strategies are recommended for synthesizing 2,2-dichloropentanal with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound typically involves chlorination of pentanal derivatives. A stepwise approach is advised:

- Step 1 : Use dichloromethane or carbon tetrachloride as chlorinating agents under controlled temperatures (0–25°C) to avoid over-chlorination.

- Step 2 : Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates and byproducts .

- Step 3 : Purify the product using fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer : Spectral discrepancies often arise from impurities or stereochemical variations. To address this:

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs Percepta Platform for NMR shifts) .

- Isotopic Labeling : Use deuterated solvents to eliminate interference in NMR spectra.

- Collaborative Analysis : Cross-check interpretations with databases like ChemSpider or peer-reviewed spectral libraries .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions, and how can computational modeling enhance understanding?

- Methodological Answer :

- Experimental Design : Conduct kinetic studies under varying solvents (polar vs. nonpolar) and nucleophiles (e.g., Grignard reagents). Monitor reaction rates via UV-Vis spectroscopy or HPLC.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and electron density maps. Compare theoretical activation energies with experimental data to validate mechanisms .

Q. How do environmental factors (pH, temperature) influence the stability of this compound, and what degradation pathways should be considered?

- Methodological Answer :

- Stability Testing : Perform accelerated aging experiments at elevated temperatures (40–60°C) and varying pH (3–10). Analyze degradation products via LC-MS or GC-MS.

- Pathway Identification : Use isotopic labeling (e.g., ¹³C) to trace carbon flow in hydrolysis or oxidation products. Reference toxicological profiles of analogous chlorinated compounds (e.g., 1,2-dichloroethane) to hypothesize pathways .

Q. How can researchers reconcile conflicting data on the biological activity of this compound in cytotoxicity assays?

- Methodological Answer :

- Meta-Analysis : Systematically review literature using tools like PubMed or TOXCENTER, filtering studies by assay type (e.g., MTT vs. LDH assays) and cell lines .

- Experimental Replication : Standardize assay conditions (e.g., cell density, exposure time) across labs. Use positive controls (e.g., cisplatin for cytotoxicity) to calibrate results.

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.

- Uncertainty Quantification : Calculate 95% confidence intervals for EC₅₀ values.

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Q. How should researchers design a robust literature review to contextualize this compound’s physicochemical properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.